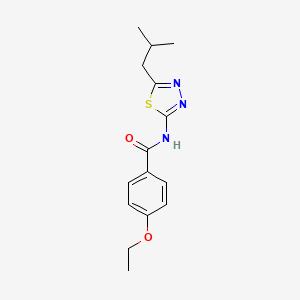

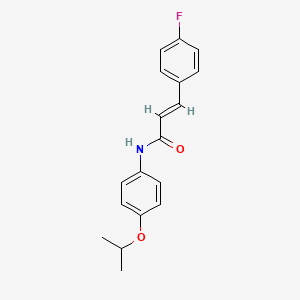

![molecular formula C13H12N4O B5563061 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)

3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves condensation reactions. A novel derivative within this family was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one, showcasing the versatility and reactivity of this chemical scaffold (Lahmidi et al., 2019). Additionally, the synthesis in supercritical carbon dioxide has been demonstrated for a related compound, highlighting an environmentally friendly approach (Baklykov et al., 2019).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized by various techniques, including X-ray single crystal diffraction (XRD) and spectroscopic methods (1H NMR, 13C NMR, and IR), providing detailed insights into their geometric parameters and confirming their structural integrity (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further chemical modifications. The reactions include tandem aza-Wittig reactions for the synthesis of complex derivatives, illustrating the compounds' versatility in organic synthesis (Zhao Jun, 2005).

科学的研究の応用

Antimicrobial and Antitumor Applications

- A study focused on the synthesis of thiazolopyrimidines and their derivatives, including 3-benzyl-5-methylthiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2-thiones, to explore their antimicrobial and antitumor potentials. Some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity (M. Said et al., 2004).

Spectroscopic Characterization and Antibacterial Activity

- Research on a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, specifically ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, highlighted its spectroscopic characterization and antibacterial activity against various microbial strains, indicating its potential as an antibacterial agent (S. Lahmidi et al., 2019).

Cardiovascular Applications

- A series of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines were synthesized as inhibitors of cyclic AMP phosphodiesterase from various tissues, with some derivatives showing potential as new cardiovascular agents. Notably, one compound demonstrated significant cardiac output increase in dogs without affecting heart rate, suggesting a specific action in the cardiovascular system (T. Novinson et al., 1982).

Antiparasital Activity

- The synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes and their evaluation for antiparasital activity against Trypanosoma cruzi revealed very promising results, outperforming the reference drug used for Chagas disease treatment, benznidazole. This indicates the compound's potential in developing new therapeutic agents for parasitic infections (Ana B. Caballero et al., 2011).

作用機序

特性

IUPAC Name |

3-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-10-7-12(18)17-13(15-10)16(9-14-17)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNCEQZYTWVMNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N(C=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)

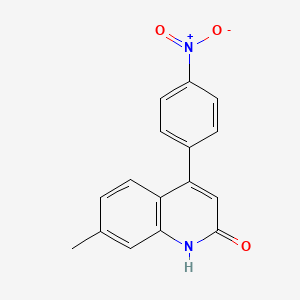

![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)

![8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)

![N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)